Ciproxifan maleate
概要
説明
Ciproxifan maleate is a potent, selective, orally bioavailable, and competitive antagonist of the histamine H3-receptor . It has a high species-specific affinity at rodent compared to human H3R . It is well studied as a reference compound for H3R in rodent models for neurological diseases connected with neurotransmitter dysregulation, such as attention deficit hyperactivity disorder or Alzheimer’s disease .
Molecular Structure Analysis
Ciproxifan maleate has the molecular formula C20H22N2O6 . Its exact mass is 270.14 and its molecular weight is 386.404 .Chemical Reactions Analysis
Ciproxifan has been found to reversibly inhibit monoamine oxidase A and B . It shows efficacy on both enzyme isoforms with IC50 values in a micromolar concentration range for human and rat monoamine oxidases .Physical And Chemical Properties Analysis
Ciproxifan maleate has a molecular weight of 386.4 g/mol . It has a hydrogen bond donor count of 3 .科学的研究の応用
1. Neurological Disease Modulation
Ciproxifan maleate, a histamine H3 receptor inverse agonist/antagonist, has demonstrated potential in modulating neurotransmitter dysregulation in rodent models for neurological diseases such as attention deficit hyperactivity disorder (ADHD) and Alzheimer's disease. This compound has shown efficacy in inhibiting monoamine oxidase A and B, relevant in neurotransmitter modulation in the brain, suggesting its potential use in treating neurological disorders (Hagenow et al., 2017).
2. Cognitive Improvement in Sleep-Deprived Models
Research indicates that ciproxifan improves working memory in sleep-restricted mice, particularly through increased neural activity in the prefrontal cortex. This effect is attributed to its role as a histamine receptor type 3 (H3) antagonist, showcasing its potential in treating cognitive deficits associated with sleep disorders (Chauveau et al., 2014).
3. Alleviating Alzheimer's Disease Symptoms
Studies have demonstrated that ciproxifan can improve cholinergic transmission, attenuate neuroinflammation and oxidative stress in models of Alzheimer's disease. While it does not reduce amyloid levels, its impact on cognitive functions and reduction of neuroinflammatory markers suggests a potential role in managing Alzheimer's symptoms (Mani et al., 2017).
4. Impact on Histamine Receptors and Cognitive Functions
Ciproxifan has been studied for its impact on histamine receptors and associated cognitive functions. It demonstrates potential in reversing cognitive deficits and enhancing memory through modulation of histamine H3 receptors, which could be beneficial in various cognitive disorders (Bardgett et al., 2011).
5. Modulation of Glutamate Release in the Brain
Investigations into ciproxifan's effect on glutamate release in the rat hippocampus reveal its potential as an antipsychotic agent. It presynaptically inhibits glutamate release, suggesting a role in modulating neurotransmitter activity, particularly in psychiatric conditions (Lu et al., 2017).
6. Management of Cognitive Impairments
Ciproxifan has been shown to alleviate memory impairment induced by external factors like lipopolysaccharide, through modulation of cholinergic transmission in the brain. This indicates its therapeutic potential in cognitive impairment management (Mani et al., 2022).
作用機序
Target of Action
Ciproxifan maleate is an extremely potent histamine H3 inverse agonist/antagonist . The primary target of Ciproxifan maleate is the histamine H3 receptor , an inhibitory autoreceptor located on histaminergic nerve terminals .
Mode of Action
Ciproxifan maleate interacts with its target, the histamine H3 receptor, by blocking it . This blockage allows more histamine to be released in the brain . Histamine has an excitatory effect in the brain via H1 receptors in the cerebral cortex . Therefore, drugs such as Ciproxifan, which block the H3 receptor, have an alertness-promoting effect .
Biochemical Pathways
The primary biochemical pathway affected by Ciproxifan maleate is the histaminergic pathway. By blocking the H3 receptor, Ciproxifan maleate modulates the release of histamine in the brain . This leads to increased histamine levels, which in turn stimulate the H1 receptors in the cerebral cortex, leading to increased alertness .
Pharmacokinetics
It is known to be orally bioavailable , indicating that it can be absorbed through the gastrointestinal tract and distributed throughout the body.
Result of Action
Ciproxifan maleate produces wakefulness and attentiveness in animal studies . It has been shown to produce cognitive enhancing effects without prominent stimulant effects at relatively low levels of receptor occupancy, and pronounced wakefulness at higher doses . It has therefore been proposed as a potential treatment for sleep disorders such as narcolepsy and to improve vigilance in old age, particularly in the treatment of conditions such as Alzheimer’s disease .
Safety and Hazards
将来の方向性
Ciproxifan shows only moderate activity at human targets, but it may serve as a starting point for the development of dual targeting ligands . As the H3R and monoamine oxidases are all capable of affecting neurotransmitter modulation in the brain, dual targeting ligands are considered an interesting approach for the treatment of neurological disorders .
特性
IUPAC Name |
(Z)-but-2-enedioic acid;cyclopropyl-[4-[3-(1H-imidazol-5-yl)propoxy]phenyl]methanone | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O2.C4H4O4/c19-16(12-3-4-12)13-5-7-15(8-6-13)20-9-1-2-14-10-17-11-18-14;5-3(6)1-2-4(7)8/h5-8,10-12H,1-4,9H2,(H,17,18);1-2H,(H,5,6)(H,7,8)/b;2-1- | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RLQFKEYRALXXEJ-BTJKTKAUSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(=O)C2=CC=C(C=C2)OCCCC3=CN=CN3.C(=CC(=O)O)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC1C(=O)C2=CC=C(C=C2)OCCCC3=CN=CN3.C(=C\C(=O)O)\C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N2O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20585107 | |
Record name | (2Z)-But-2-enedioic acid--cyclopropyl{4-[3-(1H-imidazol-5-yl)propoxy]phenyl}methanone (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20585107 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
386.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ciproxifan maleate | |
CAS RN |
184025-19-2 | |
Record name | (2Z)-But-2-enedioic acid--cyclopropyl{4-[3-(1H-imidazol-5-yl)propoxy]phenyl}methanone (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20585107 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Ciproxifan maleate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。